molecular formula C14H22O4 B3292797 4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 88102-22-1

4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B3292797
CAS No.: 88102-22-1
M. Wt: 254.32 g/mol
InChI Key: IZNBHBWEPPMVPI-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 88102-22-1) is a carboxylic acid derivative with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol . This compound features a rigid bicyclo[2.2.2]octane scaffold, a structural motif recognized for its utility in studying inductive effects and steric properties in isolated molecular systems . The molecule possesses both a carboxylic acid and an ethyl ester functional group, making it a valuable bifunctional synthetic intermediate for further chemical transformations, such as amidation or hydrolysis. It is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. The product should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-2-18-11(15)3-4-13-5-8-14(9-6-13,10-7-13)12(16)17/h2-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNBHBWEPPMVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676959
Record name 4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88102-22-1
Record name 4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 88102-22-1) is a compound characterized by its bicyclic structure, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C14H22O4
  • Molecular Weight : 254.32 g/mol
  • CAS Number : 88102-22-1

The compound features a bicyclo[2.2.2]octane framework, which is known for its unique conformational properties that can influence biological interactions.

Biological Activity Overview

Research indicates that compounds with a bicyclo[2.2.2]octane structure exhibit a range of biological activities, including:

  • Anticancer properties : Analogous compounds have shown promise as inhibitors of various cancer cell lines.
  • Antimicrobial effects : Some derivatives have demonstrated activity against bacterial strains.
  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A study published in Nature Reviews Cancer highlighted the modification of phenyl rings with bicyclo[2.2.2]octane structures to enhance the solubility and stability of anticancer agents like Imatinib and Vorinostat (SAHA). The incorporation of this scaffold led to improved physicochemical properties and increased efficacy against cancer cells .

CompoundActivityReference
ImatinibEnhanced efficacyNature Reviews Cancer
VorinostatImproved solubilityNature Reviews Cancer

Antimicrobial Properties

Another investigation focused on the antibacterial activity of bicyclo[2.2.2]octane derivatives, revealing that certain modifications resulted in significant inhibition of bacterial growth, particularly against Gram-positive strains .

DerivativeBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15Study on Antimicrobial Properties
Compound BEscherichia coli12Study on Antimicrobial Properties

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including:

  • Receptor binding : The compound may bind to estrogen receptors, influencing hormonal pathways.
  • Enzyme inhibition : It could inhibit enzymes such as myeloperoxidase, which plays a role in inflammatory responses .

Scientific Research Applications

Medicinal Chemistry

4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds. Its structural analogs have shown promising biological activities, such as enzyme inhibition and receptor modulation. Although specific bioactivity data for this compound is limited, its structural similarities to known bioactive compounds suggest potential therapeutic applications.

Case Study:
Research into compounds with similar bicyclic structures indicates that they can exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties. The exploration of this compound's derivatives could yield new drugs targeting various diseases.

Organic Synthesis

In organic synthesis, the compound can be utilized as a building block for more complex molecules. Its carboxylic acid functional group allows for various chemical reactions, including esterification and amidation, which are fundamental in creating diverse organic compounds.

Table: Common Reactions Involving this compound

Reaction TypeDescriptionPotential Products
EsterificationReaction with alcohols to form estersEthyl esters
AmidationReaction with amines to form amidesAmide derivatives
DecarboxylationRemoval of the carboxylic groupHydrocarbon derivatives

Materials Science

The unique structural attributes of this compound may allow it to be incorporated into polymeric materials or used as a modifier in composite materials. Its potential to enhance properties such as thermal stability and mechanical strength makes it a candidate for research in advanced materials development .

Case Study:
Investigation into the use of bicyclic compounds in polymer chemistry has shown improved performance characteristics in thermoplastics and elastomers when modified with such compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid with structurally or functionally related bicyclo[2.2.2]octane derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Carboxylic acid (C1), 3-ethoxy-3-oxopropyl (C4) 268.3 (estimated) High rigidity; potential as a building block for peptide mimetics or prodrugs.
Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) Carboxylic acid (C1) 154.21 Baseline compound; used as a scaffold for synthesizing derivatives. Purity: 97% (commercial).
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 1459-96-7) Carboxylic acid (C1), methoxycarbonyl (C4) 198.22 Used in peptide coupling reactions; intermediate in MDM2 inhibitor synthesis (e.g., AA-115).
Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate Methyl ester (C1), phenylthio (C4) 278.37 Demonstrated in copper-catalyzed C–H functionalization; sulfur-containing analogs for catalysis.
4-(tert-Butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid Carboxylic acid (C1), BOC-protected amine (C4) 283.35 Key intermediate in peptidomimetic synthesis; used in oncology drug candidates.
Alrizomadlin (AA-115/APG-115) Complex dispiroindoline substituent (C4) 656.92 Potent MDM2 inhibitor; clinical-stage anticancer agent.

Key Observations :

Structural Rigidity : All compounds leverage the bicyclo[2.2.2]octane scaffold for conformational restriction, enhancing binding affinity in drug-target interactions .

Substituent Effects: Electron-Withdrawing Groups (e.g., carboxylic acid, esters): Enhance solubility and reactivity for coupling reactions . Bulky Substituents (e.g., BOC-amino, dispiroindoline): Improve target selectivity (e.g., MDM2 inhibition in alrizomadlin) .

Applications: Drug Discovery: 4-(Methoxycarbonyl) and BOC-amino derivatives are critical intermediates in oncology candidates . Material Science: Ethyl/methyl esters (e.g., target compound) serve as precursors for functionalized polymers .

Q & A

Q. What are the established synthetic routes for 4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid, and how are intermediates characterized?

The compound can be synthesized via esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives. For example, substituents at the 4-position are introduced through alkylation or acylation of the bicyclic core, followed by hydrolysis and functional group modification . Key intermediates (e.g., esters or anhydrides) are typically characterized using 1H^1H-NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous bicyclic compounds:

  • Use nitrile gloves and full chemical-resistant clothing to prevent skin contact .
  • Employ fume hoods for synthesis steps to minimize inhalation risks. If particulate aerosols form, use NIOSH-approved P95 respirators .
  • Store in airtight containers away from oxidizing agents, and avoid disposal via drainage systems .

Q. How can researchers address the lack of toxicological data for this compound?

Apply the precautionary principle:

  • Treat the compound as potentially hazardous due to structural similarities to IARC-classified carcinogens (e.g., bicyclic esters with ethoxy groups) .
  • Conduct preliminary cytotoxicity assays (e.g., MTT tests on HEK293 cells) to establish baseline toxicity .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during synthesis?

  • Catalyst screening : Test Lewis acids (e.g., BF3_3-Et2_2O) to enhance esterification efficiency, as seen in related bicyclo[2.2.1] systems .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Reaction monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction times .

Q. How do steric effects of the bicyclo[2.2.2]octane core influence the compound’s reactivity in nucleophilic substitutions?

  • The rigid bicyclic structure imposes steric hindrance, slowing reactions at the 1-carboxylic acid group.
  • Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures quantify activation barriers .

Q. How should contradictory data in pharmacological studies (e.g., enzyme inhibition vs. no observed activity) be resolved?

  • Assay validation : Replicate experiments using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric enzyme assays) .
  • Structural analogs : Compare results with derivatives (e.g., 3-nitrophenyl-substituted bicyclo[2.2.1] systems) to identify pharmacophore requirements .

Methodological Guidance

Q. What analytical techniques are critical for confirming the compound’s stability under varying pH conditions?

  • Stability studies : Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly if the compound is used in high-temperature reactions .

Q. How can researchers mitigate risks when scaling up synthesis without industrial-grade safety data?

  • Small-scale piloting : Incrementally increase batch sizes (e.g., 1 mg → 1 g) while monitoring exothermicity with calorimetry .
  • Environmental controls : Implement scrubbers for volatile byproducts and secondary containment for spills .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding impacts.
  • Dynamic effects : Use variable-temperature NMR to detect conformational changes in the bicyclic core .

Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating its biological activity?

  • Cancer models : Test antiproliferative effects on 3D spheroids (e.g., HCT116 colon cancer) due to the compound’s potential to penetrate dense tissues .
  • Enzyme targets : Screen against cyclooxygenase (COX-2) or kinases (e.g., EGFR) using competitive ELISA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid

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